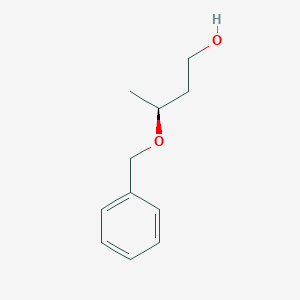

(3S)-3-(benzyloxy)butan-1-ol

Description

BenchChem offers high-quality (3S)-3-(benzyloxy)butan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S)-3-(benzyloxy)butan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3S)-3-phenylmethoxybutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-10(7-8-12)13-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEINCOLPXCLPDL-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCO)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-3-benzyloxy-1-butanol CAS number and supplier availability

The following technical guide details the chemical identity, synthesis, applications, and sourcing of (S)-3-benzyloxy-1-butanol .

High-Purity Chiral Building Block for Pharmaceutical Synthesis

Executive Summary

(S)-3-benzyloxy-1-butanol (CAS 90124-16-6 ) is a versatile chiral intermediate used primarily in the synthesis of complex pharmaceutical agents, including β-lactam antibiotics (carbapenems) and natural product derivatives. Its value lies in its established stereocenter at the C3 position, which allows researchers to introduce chirality early in a synthetic sequence without requiring expensive asymmetric catalysis later.

This guide provides a comprehensive technical overview, including validated synthesis routes, physical properties, and supply chain intelligence for drug development professionals.

Chemical Identity & Physical Properties[1][2][3][4][5][6][7]

| Property | Data / Specification |

| Chemical Name | (S)-3-(Benzyloxy)butan-1-ol |

| CAS Number | 90124-16-6 |

| Synonyms | (S)-3-Phenylmethoxybutan-1-ol; (S)-3-Benzyloxybutanol |

| Molecular Formula | C₁₁H₁₆O₂ |

| Molecular Weight | 180.24 g/mol |

| SMILES | COCC1=CC=CC=C1 |

| InChI Key | SEINCOLPXCLPDL-VIFPVBQESA-N |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | ~110–115 °C at 0.5 mmHg (Predicted/Analogous) |

| Density | ~1.02 g/mL at 25 °C |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Sparingly soluble in water |

| Chirality | (S)-Enantiomer (ee > 98% typically required) |

Synthesis & Manufacturing Methodologies

The synthesis of (S)-3-benzyloxy-1-butanol is most reliably achieved via the "Chiral Pool" strategy , utilizing naturally derived precursors to ensure high optical purity.

Method A: Reduction of (S)-3-Benzyloxybutanoate Esters (Recommended)

This route is preferred for industrial scalability because it starts from (S)-methyl 3-hydroxybutanoate , a commodity chemical derived from the depolymerization of polyhydroxybutyrate (PHB).

Protocol Workflow:

-

Starting Material: (S)-Methyl 3-hydroxybutanoate (CAS 63096-98-0).

-

Step 1 (Protection): The secondary hydroxyl group is benzylated using Benzyl Bromide (BnBr) and a base (NaH) or Benzyl Trichloroacetimidate (under acidic conditions) to prevent racemization.

-

Step 2 (Reduction): The ester moiety is reduced to the primary alcohol using Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄) with an additive (e.g., LiCl).

Method B: Selective Benzylation of (S)-1,3-Butanediol

Alternatively, one can start with (S)-1,3-butanediol.[1][2][3][4] However, this requires differentiating between the primary and secondary hydroxyl groups.

-

Selective Silylation: Protect the primary alcohol with TBDMS-Cl.

-

Benzylation: Benzylate the secondary alcohol.

-

Deprotection: Remove the silyl group to yield the target. Note: This route is longer and less atom-economical than Method A.

Synthesis Pathway Diagram

Figure 1: Preferred synthetic route from (S)-Methyl 3-hydroxybutanoate involving benzylation followed by hydride reduction.[4]

Applications in Drug Development[14][15]

(S)-3-benzyloxy-1-butanol serves as a "chiral scaffold" in the following areas:

-

Carbapenem Antibiotics: The (S)-3-hydroxybutyrate motif is a structural fragment found in thienamycin and methyl-carbapenem side chains. This alcohol precursor allows for the installation of the correct stereochemistry at the C1' position of the side chain.

-

Pheromone Synthesis: Used in the total synthesis of insect pheromones where specific stereoisomers are biologically active.

-

Total Synthesis of Polyketides: Acts as a C4 building block for assembling complex polyketide natural products via aldol or alkylation reactions.

Supplier Availability & Sourcing Strategy

Availability Status: Specialty Chemical / Make-to-Order While not a commodity solvent, this compound is available from specialized chiral building block suppliers.

Primary Suppliers (Verified Catalogs):

| Supplier | Catalog Number | Pack Sizes | Region |

| BLD Pharm | BD01540931 | 1g, 5g, 25g | Global (China/USA) |

| Sigma-Aldrich | Custom/Inquire | Custom | Global |

| Enamine | Search by CAS | mg to kg | Europe (Ukraine) |

| Ambeed | A1234* (Check CAS) | 1g - 100g | USA |

Sourcing Recommendations:

-

Purity Check: Ensure the supplier provides a Chiral GC or HPLC trace (COA) confirming ee > 98% . Racemic contamination is a common risk with cheaper sources.

-

Lead Time: Stock is often held in gram-scale quantities. Kilogram-scale orders typically require a 4-6 week lead time for synthesis via the Method A route described above.

Handling & Safety (MSDS Summary)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[5]

-

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. The benzyloxy group is stable, but the primary alcohol can oxidize if exposed to air/heat over long periods.

References

-

BLD Pharm. Product Catalog: (S)-3-(Benzyloxy)butan-1-ol (CAS 90124-16-6). Retrieved from

-

PubChem. Compound Summary: 3-(benzyloxy)butan-1-ol (Racemic/General Structure). Retrieved from

-

Seebach, D., et al. "Preparation of (R)-3-Hydroxybutanoic Acid and Its Methyl Ester." Organic Syntheses, Coll. Vol. 10, p.1 (2004). (Describes the source of the chiral precursor). Retrieved from

-

Sigma-Aldrich. Product Search: 3-Benzyloxy-1-propanol (Analogous properties). Retrieved from

Sources

- 1. 4-benzyloxy-1-butanol [stenutz.eu]

- 2. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 3. CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 1-Butanol - Wikipedia [en.wikipedia.org]

Precision Engineering of Monoprotected 1,3-Diols: A Technical Guide to Asymmetric Synthesis and Scaffold Functionalization

Abstract Monoprotected 1,3-diols are indispensable chiral building blocks in the synthesis of polyketides, macrolides, and blockbuster pharmaceuticals such as statins (e.g., atorvastatin, rosuvastatin). This technical guide provides an in-depth analysis of the asymmetric synthesis of these motifs, focusing on catalytic desymmetrization, diastereoselective reductions, and enzymatic dynamic reductive kinetic resolution (DYRKR).

Core Mechanistic Pathways

Desymmetrization of meso-1,3-Diols

The desymmetrization of meso-1,3-diols represents a highly atom-economical approach to establishing multiple stereocenters simultaneously.

-

Lewis Acid-Mediated Acetal Cleavage: As demonstrated by Harada and co-workers, prochiral anti-dioxane acetals derived from meso-1,3-diols can undergo highly enantioselective ring cleavage[1]. Utilizing phenylalanine-derived B-aryl-N-tosyloxazaborolidinones as chiral Lewis acids, one of the two enantiotopic C–O bonds is selectively activated via enantiodifferentiating complexation, yielding monoprotected 1,3-diols with exceptional enantiomeric excess[1].

-

Organocatalytic Silylation and Acylation: Recent advances employ chiral guanidines or isothiourea-based catalysts to achieve enantioselective silylative or acylative desymmetrization[2],[3]. The transition state relies on the formation of a tightly bound ion pair or hydrogen-bonding network that discriminates between the enantiotopic hydroxyl groups, effectively transferring the acyl or silyl group to a single face[3].

Diastereoselective Reduction & Asymmetric Hydrogenation

For acyclic systems, the reduction of

-

Narasaka-Prasad Reduction: The cryogenic reduction of

-hydroxy ketones using -

Noyori Asymmetric Hydrogenation: Ruthenium-catalyzed asymmetric hydrogenation of

-diketones or -

Enzymatic DYRKR: Biocatalytic approaches utilizing Ketoreductases (KRED) or Alcohol Dehydrogenases (ADH) coupled with dynamic reductive kinetic resolution offer a green alternative to transition-metal catalysis, providing exquisite diastereo- and enantioselectivity for syn-

-alkyl-

Epoxide-Based Linchpin Strategies

The sequential opening of enantiopure epoxides using dithiane linchpins allows for the modular assembly of complex monoprotected 1,3-diols[7]. This protocol avoids the stereoisomeric mixtures typically generated when attaching different chiral fragments to a meso centroid, making it highly valuable for spatially directed libraries[7].

Quantitative Data & Catalyst Performance

| Reaction Type | Catalyst / Reagent | Substrate | Yield (%) | Selectivity (ee/de) | Key Application |

| Acetal Cleavage | B-Aryl-N-tosyloxazaborolidinone | meso-1,3-Dioxane acetals | 85–95% | >95% ee | Polyketide fragments |

| Silylative Desymm. | Chiral Guanidine + | meso-Indane-1,3-diols | 75–88% | 90–98% ee | Chiral ligands / Scaffolds |

| Directed Reduction | >90% | >98:2 syn:anti | Statin core synthesis | ||

| Enzymatic DYRKR | KRED 102 / ADH | 1,3-Diketones | 80–95% | >99% ee, >95% de | Sitagliptin / Pregabalin |

| Asym. Hydrogenation | Ru-BINAP | Benzil / | >95% | >99% ee | High-throughput screening |

Experimental Methodologies

Protocol A: Silylative Desymmetrization of meso-1,3-Diols

Causality & Logic: This protocol utilizes additive Horeau amplification. The first desymmetrization step sets the initial stereocenter, while the second kinetic resolution step preferentially silylates the mismatched enantiomer, artificially inflating the enantiopurity of the desired monoprotected diol.

-

Preparation: In a flame-dried Schlenk flask under argon, dissolve the meso-1,3-diol (1.0 mmol) and the chiral guanidine catalyst (5 mol%) in anhydrous THF (10 mL).

-

Cooling & Addition: Cool the mixture to -78 °C. Dropwise add

(1.1 equiv) over 10 minutes. Note: Slow addition prevents localized concentration spikes, mitigating non-selective background silylation. -

Reaction: Stir the mixture at -78 °C for 12 hours. Monitor via TLC until the theoretical 50% conversion (for kinetic resolution) or full monoprotection is achieved.

-

Quenching & Isolation: Quench with saturated aqueous

(5 mL). Extract with EtOAc (

Protocol B: Narasaka-Prasad Reduction for syn-1,3-Diols

Causality & Logic: The addition of

-

Chelate Formation: Dissolve the

-hydroxy ketone (1.0 mmol) in a 4:1 mixture of anhydrous THF and MeOH (10 mL) under nitrogen. Cool to -78 °C. -

Borane Addition: Add

(1.1 equiv, 1.0 M in THF) dropwise. Stir for 30 minutes at -78 °C to ensure complete chelate formation. -

Reduction: Add solid

(1.5 equiv) in one portion. Stir at -78 °C for 3 hours. -

Workup: Quench with glacial acetic acid (1 mL) to destroy unreacted hydride and break the boron chelate. Warm to room temperature, concentrate in vacuo, and co-evaporate with methanol (

mL) to remove boron as volatile trimethyl borate. -

Monoprotection: The resulting syn-1,3-diol can be selectively monoprotected at the less sterically hindered position using TBSCl (1.0 equiv) and imidazole in DMF at 0 °C.

Visualizing the Logic: Reaction Pathways

Desymmetrization of meso-1,3-diols via chiral Lewis acid-mediated acetal cleavage.

Retrosynthetic workflow for Statin core assembly utilizing monoprotected 1,3-diols.

References

-

Synthesis of Cyclic 1,3-Diols as Scaffolds for Spatially Directed Libraries Source: National Institutes of Health (NIH) URL:[Link]

-

Enantioselective Ring Cleavage of Dioxane Acetals Mediated by a Chiral Lewis Acid: Application to Asymmetric Desymmetrization of meso-1,3-Diols Source: Organic Letters (ACS Publications) URL:[Link]

-

Recent progress in selective functionalization of diols via organocatalysis Source: RSC Publishing URL:[Link]

-

High-Throughput Assay for Enantiomeric Excess Determination in 1,2- and 1,3-Diols and Direct Asymmetric Reaction Screening Source: PubMed (NIH) URL:[Link]

-

Exploiting Enzymatic Dynamic Reductive Kinetic Resolution (DYRKR) in Stereocontrolled Synthesis Source: National Institutes of Health (NIH) URL:[Link]

-

Stereocontrolled synthesis of functionalized chiral syn-1,3-diol derivatives via a one-pot diastereoselective carboxylation/bromocyclization of homoallylic alcohols Source: ResearchGate URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 3. Recent progress in selective functionalization of diols via organocatalysis - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00645G [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. High-Throughput Assay for Enantiomeric Excess Determination in 1,2- and 1,3-Diols and Direct Asymmetric Reaction Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Exploiting Enzymatic Dynamic Reductive Kinetic Resolution (DYRKR) in Stereocontrolled Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Cyclic 1,3-Diols as Scaffolds for Spatially Directed Libraries - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of (3S)-3-(benzyloxy)butan-1-ol

Executive Summary

(3S)-3-(benzyloxy)butan-1-ol is a highly versatile chiral building block extensively utilized in asymmetric synthesis and drug development. Featuring a protected secondary hydroxyl group via a robust benzyl ether and a free primary alcohol, this compound serves as a critical intermediate for synthesizing complex polyketides, macrolides, and chiral pharmaceutical active ingredients (APIs). This whitepaper provides a comprehensive analysis of its physicochemical properties, mechanistic synthetic pathways, and self-validating analytical characterization protocols designed for advanced laboratory settings.

Physicochemical and Spectrometric Profiling

Understanding the quantitative physical properties and mass spectrometric behavior of (3S)-3-(benzyloxy)butan-1-ol is critical for downstream chromatographic separation and reaction monitoring. The data below synthesizes its core chemical identifiers and predicted electrospray ionization (ESI) adduct profiles ().

Table 1: Core Physicochemical Properties

| Property | Value |

| IUPAC Name | (3S)-3-phenylmethoxybutan-1-ol |

| Molecular Formula | C₁₁H₁₆O₂ |

| Molecular Weight | 180.24 g/mol |

| Monoisotopic Mass | 180.11504 Da |

| Topological Polar Surface Area (TPSA) | 29.5 Ų |

| Hydrogen Bond Donors / Acceptors | 1 / 2 |

| Rotatable Bonds | 5 |

Table 2: High-Resolution Mass Spectrometry (HRMS) Adduct Profiling

| ESI Positive Adduct | Theoretical m/z | Predicted Collision Cross Section (CCS) |

| [M+H]⁺ | 181.12232 | 140.7 Ų |

| [M+NH₄]⁺ | 198.14886 | 160.0 Ų |

| [M+Na]⁺ | 203.10426 | 146.6 Ų |

| [M+K]⁺ | 219.07820 | 144.8 Ų |

Synthetic Methodologies and Mechanistic Pathways

The synthesis of (3S)-3-(benzyloxy)butan-1-ol from (S)-1,3-butanediol requires precise orthogonal protection strategies. Because the primary and secondary hydroxyl groups possess different steric environments and nucleophilicities, a sequential protection-deprotection workflow is mandatory to achieve high regioselectivity ().

Figure 1: Orthogonal protection-deprotection workflow for (3S)-3-(benzyloxy)butan-1-ol synthesis.

Experimental Protocols & Self-Validating Systems

The following methodologies detail the step-by-step synthesis of the target compound, embedding causality and internal validation checks to ensure scientific integrity ().

Step 1: Regioselective Silylation of the Primary Alcohol

Objective: Temporarily mask the C1 primary alcohol to prevent unwanted di-benzylation.

-

Preparation: Dissolve 1.0 equivalent of (S)-1,3-butanediol in anhydrous dichloromethane (CH₂Cl₂) under an inert argon atmosphere.

-

Catalysis & Neutralization: Add 1.5 equivalents of imidazole and cool the reaction vessel to 0 °C.

-

Causality: Imidazole serves a dual purpose. It acts as a nucleophilic catalyst by forming a highly reactive N-silylimidazolium intermediate, and it functions as a mild base to neutralize the HCl byproduct, preventing acid-catalyzed side reactions.

-

-

Silylation: Portion-wise, add 1.05 equivalents of tert-butyldimethylsilyl chloride (TBDMS-Cl). Stir for 4 hours, allowing the mixture to gradually warm to room temperature.

-

Causality: The bulky tert-butyl group of TBDMS-Cl creates severe steric hindrance, directing the silylation almost exclusively to the less hindered primary alcohol over the secondary alcohol.

-

-

Self-Validation Check: Monitor via Thin Layer Chromatography (TLC) using a potassium permanganate (KMnO₄) stain. The reaction is complete when the highly polar diol spot at the baseline disappears. Validate the intermediate via ¹H NMR by confirming the emergence of a sharp 9H singlet at ~0.89 ppm (representing the tert-butyl group).

Step 2: Benzylation of the Secondary Alcohol

Objective: Permanently protect the C3 secondary alcohol with a robust benzyl ether.

-

Deprotonation: Dissolve the crude silyl ether in anhydrous tetrahydrofuran (THF) and cool to 0 °C. Carefully add 1.2 equivalents of sodium hydride (NaH, 60% dispersion in mineral oil). Stir for 30 minutes.

-

Causality: NaH quantitatively deprotonates the secondary alcohol to form a highly nucleophilic alkoxide. The evolution of hydrogen gas (H₂) serves as a visual confirmation of alkoxide formation.

-

-

Alkylation: Add 1.2 equivalents of benzyl bromide (BnBr) and a catalytic amount of tetrabutylammonium iodide (TBAI).

-

Causality: TBAI facilitates a Finkelstein-type reaction in situ, converting the benzyl bromide to the more reactive benzyl iodide, thereby accelerating the Williamson ether synthesis.

-

-

Self-Validation Check: Quench a micro-aliquot with water, extract with ethyl acetate, and analyze via LC-MS. Look for the[M+Na]⁺ adduct of the fully protected intermediate to confirm mass addition (+90 Da from the benzyl group).

Step 3: Deprotection of the Primary Alcohol (Desilylation)

Objective: Liberate the primary alcohol to yield the final (3S)-3-(benzyloxy)butan-1-ol.

-

Cleavage: Dissolve the protected intermediate in THF. Add 1.5 equivalents of tetrabutylammonium fluoride (TBAF, 1.0 M in THF) at room temperature and stir for 2 hours.

-

Causality: The fluoride anion is highly fluorophilic; the thermodynamic driving force of the reaction is the formation of an exceptionally strong Si–F bond (approx. 582 kJ/mol), which selectively cleaves the O–Si bond without disturbing the benzyl ether.

-

-

Purification & Final Validation: Concentrate the mixture and purify via silica gel flash chromatography (hexane/ethyl acetate gradient).

-

Self-Validation Check: Confirm the final product structure via ¹H NMR. The TBDMS signals (~0.89 ppm and ~0.05 ppm) must be completely absent. The benzyl ether protons will appear as a multiplet at 7.25–7.35 ppm (5H, ArH) and an AB quartet near 4.50 ppm (2H, PhCH₂).

Applications in Drug Development

The resulting (3S)-3-(benzyloxy)butan-1-ol is a privileged scaffold in medicinal chemistry. Its structural asymmetry and differentiated functional groups allow it to be utilized in the synthesis of highly 3-dimensional tricyclic spirolactams. These architectures are highly valued in hit-to-lead optimization programs because they display substituents in multiple spatial directions, significantly improving target selectivity and overall drug-like properties.

References

-

PubChemLite - 3-(benzyloxy)butan-1-ol (C11H16O2) . Source: PubChem / Université du Luxembourg. URL:[Link]

-

New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction . Source: ACS Omega. URL:[Link]

-

Complementary Synthesis of Anti- and Syn-Hydroxymethyl 1,3-Diols via Regioselective Ring Opening of TIPS-Protected 2,3-Epoxy Alcohols: Toward Polypropionate Fragments . Source: MDPI. URL:[Link]

Difference between (3S)-3-(benzyloxy)butan-1-ol and 1-(benzyloxy)butan-3-ol

The following technical guide details the structural, synthetic, and functional distinctions between (3S)-3-(benzyloxy)butan-1-ol and 1-(benzyloxy)butan-3-ol .

Executive Summary

In drug development and organic synthesis, the precise positioning of protective groups on polyfunctional scaffolds dictates reactivity and biological activity.[1] (3S)-3-(benzyloxy)butan-1-ol (Compound A) and 1-(benzyloxy)butan-3-ol (Compound B) are constitutional isomers (regioisomers) derived from 1,3-butanediol.[1][2]

-

Compound A represents a secondary benzyl ether with a free primary alcohol.[2] It preserves the chiral integrity of the (S)-stereocenter and is typically used as a chiral building block for introducing fixed stereochemistry into a target molecule.[1][2]

-

Compound B represents a primary benzyl ether with a free secondary alcohol.[2] It is the thermodynamic and kinetic product of direct benzylation and serves as a precursor for ketones or reactions requiring a nucleophilic secondary hydroxyl.

This guide delineates the synthetic routes, analytical signatures, and strategic applications of these two isomers.

Structural & Stereochemical Analysis[1]

The core difference lies in the site of benzylation relative to the carbon chain and the stereocenter.[1]

| Feature | (3S)-3-(benzyloxy)butan-1-ol | 1-(benzyloxy)butan-3-ol |

| Structure | Secondary Ether / Primary Alcohol | Primary Ether / Secondary Alcohol |

| Chirality | Explicit (3S) configuration | Typically Racemic (unless specified) |

| C1 Environment | Free Hydroxyl (-CH₂OH) | Benzyl Ether (-CH₂OBn) |

| C3 Environment | Benzyl Ether (-CH(OBn)-) | Free Hydroxyl (-CH(OH)-) |

| Major Utility | Chiral linker, nucleophile at C1 | Precursor to β-hydroxy ketones, nucleophile at C3 |

Stereochemical Implications[1][2]

-

Compound A: The (3S) designation indicates it is derived from the chiral pool (e.g., (S)-1,3-butanediol or L-malic acid derivatives).[1][2] The steric bulk of the benzyloxy group at C3 can influence diastereoselectivity in subsequent coupling reactions at C1.

-

Compound B: Often synthesized from racemic 1,3-butanediol.[1][2][3] If synthesized from enantiopure starting material, the C3 stereocenter remains free and susceptible to racemization if oxidized to the ketone or subjected to SN2 conditions.[1]

Synthetic Methodologies

The synthesis of these isomers requires distinct strategies due to the differential reactivity of primary vs. secondary hydroxyl groups.

Synthesis of 1-(benzyloxy)butan-3-ol (Direct Alkylation)

Principle: The primary hydroxyl group at C1 is less sterically hindered and slightly more acidic (pKa ~16) than the secondary hydroxyl at C3 (pKa ~17).[1][2] Under controlled basic conditions, alkylation occurs preferentially at C1.[1]

Protocol (Direct Selective Benzylation):

-

Reagents: 1,3-Butanediol (1.0 equiv), Benzyl Bromide (1.0 equiv), NaH (1.0 equiv) or Bu₂SnO (catalytic).

-

Conditions: THF or DMF, 0°C to RT.

-

Mechanism: The base deprotonates the primary alcohol kinetically. If using tin catalysis (dibutyltin oxide), a stannylene acetal intermediate forms, which directs alkylation to the primary position due to the high nucleophilicity of the primary oxygen in the tin complex.

Synthesis of (3S)-3-(benzyloxy)butan-1-ol (Protection Strategy)

Principle: Direct benzylation of the secondary alcohol in the presence of a free primary alcohol is impossible with high selectivity.[1][2] A "Protect-React-Deprotect" sequence is required.[1][2]

Protocol (High-Fidelity Route):

-

Step 1: Primary Protection. React (S)-1,3-butanediol with TBDMS-Cl (tert-butyldimethylsilyl chloride) and imidazole.[1][2] The bulky silyl group selectively protects the primary C1-OH.[1][2]

-

Step 2: Secondary Benzylation. Treat the mono-protected intermediate with Benzyl Bromide (BnBr) and Sodium Hydride (NaH) in THF/DMF.[1][2] This caps the C3-OH.[1][2][4]

-

Step 3: Deprotection. Remove the TBDMS group using TBAF (Tetra-n-butylammonium fluoride) or mild acid (AcOH/H₂O) to liberate the C1-OH.[1][2]

Comparative Synthesis Workflow (Graphviz)

Figure 1: Divergent synthetic pathways. Path A utilizes the natural nucleophilicity difference for C1 selectivity. Path B employs orthogonal protection to access the C3-functionalized isomer.[1][2]

Analytical Differentiation (NMR)[1][2][5]

Distinguishing these isomers requires careful analysis of the chemical shift and splitting patterns of the protons adjacent to the oxygen atoms.

Proton NMR (¹H NMR) Signatures

| Proton Environment | (3S)-3-(benzyloxy)butan-1-ol | 1-(benzyloxy)butan-3-ol |

| C1-H (Primary) | ~3.6 - 3.8 ppm (Triplet/Multiplet).[1][2] Typical of -CH₂OH . | ~3.5 - 3.6 ppm (Triplet).[1][2] Typical of -CH₂OBn . |

| C3-H (Secondary) | ~3.7 - 3.9 ppm (Multiplet).[1][2] Shifted downfield by -OBn . | ~3.9 - 4.1 ppm (Multiplet).[1][2] Shifted downfield by -OH . |

| Benzylic Protons (-OCH₂Ph) | AB Quartet. The adjacent chiral center (C3) makes these protons diastereotopic.[1][2] | Singlet. The chiral center is remote (C3), so diastereotopic splitting is negligible or absent.[1] |

Key Diagnostic: Look at the benzylic protons (Ph-CH ₂-O-).[1][2] If they appear as a distinct AB quartet (two doublets), the benzyl group is attached directly to the chiral center (Compound A).[1] If they appear as a singlet , the benzyl group is likely on the primary carbon (Compound B).[1]

Applications in Drug Development[6]

(3S)-3-(benzyloxy)butan-1-ol[1][2]

-

Chiral Linker: Used to tether pharmacophores while maintaining a specific spatial orientation due to the rigid stereocenter.

-

Precursor for Amino Acids: Can be oxidized to the corresponding aldehyde and subjected to Strecker synthesis or reductive amination to generate chiral amino acid derivatives.

-

Total Synthesis: Acts as a "chiral pool" fragment for polyketide synthesis, where the C3 stereocenter is preserved throughout the sequence.[1]

1-(benzyloxy)butan-3-ol[1][2]

-

β-Hydroxy Ketone Precursor: Oxidation of the secondary alcohol yields 1-(benzyloxy)butan-3-one, a versatile intermediate for aldol condensations.[1][2]

-

Protecting Group Strategy: Often serves as a "masked" diol. The benzyl group is stable to basic conditions used to modify the secondary alcohol, then removed via hydrogenolysis (Pd/C, H₂) to reveal the primary alcohol later.[1]

References

-

Regioselective Benzoylation of Diols

-

Synthesis of Chiral 1,3-Diol Derivatives

-

Enzymatic Resolution of 1,3-Butanediol

-

General Reactivity of Benzyl Ethers

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. prepchem.com [prepchem.com]

- 3. Highly enantioselective synthesis of (R)-1,3-butanediol via deracemization of the corresponding racemate by a whole-cell stereoinverting cascade system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Site-Selective α-Alkylation of 1,3-Butanediol Using a Thiophosphoric Acid Hydrogen Atom Transfer Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Sourcing and Synthetic Utility of (S)-3-Benzyloxybutanol: A Technical Guide for Drug Development

Executive Summary

In the landscape of complex active pharmaceutical ingredient (API) manufacturing and natural product total synthesis, chiral building blocks serve as the foundational architecture for stereochemical fidelity. (S)-3-Benzyloxybutanol (systematically named (S)-3-(benzyloxy)butan-1-ol) is a highly versatile, bifunctional C4 chiral intermediate. Featuring a protected secondary alcohol (benzyl ether) and a reactive primary alcohol handle, it is a critical precursor in the synthesis of macrolide antifungals, such as patulolide A and pyrenophorin [1].

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between procurement logistics and bench-level synthetic execution. This guide details the supply chain dynamics of 3-benzyloxybutanol, establishes rigorous analytical validation protocols, and provides a self-validating methodology for its downstream synthetic activation.

Supply Chain Dynamics & Commercial Sourcing

Procuring chiral C4 building blocks requires navigating a fragmented supply chain. While the racemic mixture of 3-(benzyloxy)butan-1-ol is a standard catalog item, the enantiopure (S)-isomer often necessitates specialized sourcing strategies, including custom synthesis requests or in-house enzymatic resolution.

Table 1: Commercial Sourcing Profiles for 3-Benzyloxybutanol Derivatives

| Compound Variant | Stereochemistry | Typical CAS RN | Commercial Availability & Sourcing Strategy | Typical Purity |

| 3-(Benzyloxy)butan-1-ol | Racemic | 52657-84-8 | High: Off-the-shelf from Sigma-Aldrich, Enamine, and Apollo Scientific. | > 95% (GC) |

| (S)-3-Benzyloxybutanol | Enantiopure (S) | Custom | Moderate/Low: Custom synthesis via Ambeed or Combi-Blocks; or via Lipase-catalyzed resolution of the racemate. | > 98% ee |

| (R)-3-Benzyloxybutanol | Enantiopure (R) | Custom | Moderate/Low: Sourced similarly to the (S)-enantiomer for chiral probe development. | > 98% ee |

Field Insight: When bulk off-the-shelf (COTS) availability of the (S)-enantiomer is delayed, drug development professionals frequently procure the racemate (CAS 52657-84-8)[2] and subject it to kinetic resolution using Pseudomonas cepacia lipase (Amano Lipase PS) to isolate the (S)-enantiomer with high enantiomeric excess (>99% ee).

Analytical Validation (In-House QC)

Trusting a commercial vendor's Certificate of Analysis (CoA) without internal validation introduces unacceptable risk into multi-step API synthesis. Upon receiving a commercial batch of (S)-3-benzyloxybutanol, the following self-validating Quality Control (QC) parameters must be executed.

Table 2: Analytical Validation Parameters

| Parameter | Analytical Technique | Acceptance Criteria | Mechanistic Rationale |

| Chemical Purity | GC-FID / LC-MS (ESI) | > 95% | Impurities (e.g., residual benzyl bromide) can poison downstream metal catalysts (Pd/C). |

| Enantiomeric Excess | Chiral HPLC (Chiralcel OD-H) | > 98% ee | Ensures stereofidelity. Even 2% of the (R)-enantiomer can lead to diastereomeric mixtures in macrolide assembly. |

| Residual Moisture | Karl Fischer Titration | < 0.1% w/w | Trace water aggressively quenches the oxalyl chloride/DMSO active species during Swern oxidation. |

Visualizing the Synthetic Workflow

The primary synthetic utility of (S)-3-benzyloxybutanol lies in the oxidation of its primary alcohol to an aldehyde, which subsequently undergoes C-C bond homologation (via Wittig or Grignard reactions) to build the macrocyclic backbone of target APIs [1].

Workflow detailing the QC validation and downstream synthetic utility of (S)-3-benzyloxybutanol.

Experimental Protocol: Swern Oxidation of (S)-3-Benzyloxybutanol

To utilize (S)-3-benzyloxybutanol in chain elongation, it must first be oxidized to (S)-3-benzyloxybutanal. The [3] is the industry standard for this transformation, as it avoids toxic chromium reagents and prevents over-oxidation to the carboxylic acid.

The following protocol is designed as a self-validating system , emphasizing the causality behind each operational parameter.

Reagents & Equipment

-

(S)-3-Benzyloxybutanol (1.0 eq, validated via Table 2)

-

Oxalyl chloride (1.5 eq)

-

Anhydrous Dimethyl sulfoxide (DMSO) (3.0 eq)

-

Triethylamine (Et₃N) (5.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Flame-dried Schlenk flask under Argon atmosphere.

Step-by-Step Methodology & Causality

Step 1: Electrophile Activation (-78 °C)

-

Action: Charge the flame-dried flask with anhydrous DCM and oxalyl chloride (1.5 eq). Cool the system to -78 °C using a dry ice/acetone bath. Slowly add anhydrous DMSO (3.0 eq) dropwise over 15 minutes.

-

Causality & Validation: DMSO acts as a nucleophile, attacking oxalyl chloride to form a tetrahedral intermediate that collapses to yield the highly reactive chlorodimethylsulfonium ion .

-

Self-Validation: You will observe vigorous gas evolution (CO and CO₂). The temperature must be strictly maintained at -78 °C; allowing the reaction to warm above -60 °C will trigger a Pummerer rearrangement, destroying the reagent and turning the solution yellow/brown [4].

Step 2: Substrate Addition

-

Action: Dissolve (S)-3-benzyloxybutanol (1.0 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise to the activated sulfonium complex at -78 °C. Stir for 45 minutes.

-

Causality: The primary alcohol displaces the chloride ion on the sulfonium species, forming the key alkoxysulfonium ion intermediate. Dropwise addition prevents localized exothermic spikes that could degrade the stereocenter or the intermediate.

Step 3: Ylide Formation and Fragmentation

-

Action: Add triethylamine (5.0 eq) dropwise at -78 °C. Stir for 15 minutes, then remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

-

Causality: Triethylamine acts as a base to deprotonate the alkoxysulfonium ion, forming a sulfur ylide. As the reaction warms, this ylide undergoes an intramolecular 5-membered ring transition state fragmentation. This logic dictates the cleavage of the sulfur-oxygen bond, yielding the desired (S)-3-benzyloxybutanal and dimethyl sulfide.

-

Self-Validation: The generation of dimethyl sulfide produces a distinct, pungent odor (resembling rotten cabbage). This olfactory cue is a direct confirmation of successful ylide fragmentation and product formation [4].

Step 4: Quench and Isolation

-

Action: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.

-

Causality: NH₄Cl neutralizes excess triethylamine and quenches any unreacted electrophiles without epimerizing the newly formed, sensitive chiral aldehyde. The crude (S)-3-benzyloxybutanal should be used immediately in the subsequent homologation step to prevent spontaneous polymerization or autoxidation.

References

-

NISCAIR (National Institute of Science Communication and Information Resources): An efficient synthesis of intermediates for macrolide antifungals patulolide A and pyrenophorin. Demonstrates the utility of 3-benzyloxybutanol derivatives in natural product synthesis. [1].

-

Sigma-Aldrich: 3-(benzyloxy)butan-1-ol (CAS 52657-84-8) Commercial Catalog. Baseline commercial sourcing profile for the racemic building block. [2].

-

Organic Chemistry Portal: Swern Oxidation. Mechanistic overview of the activated DMSO oxidation pathway.[3].

-

Master Organic Chemistry: Swern Oxidation of Alcohols To Aldehydes and Ketones. Detailed breakdown of the causality behind temperature controls and ylide fragmentation. [4].

Comprehensive Safety and Toxicological Evaluation of 3-Benzyloxy-1-Butanol Derivatives: A Guide to SDS Generation and Risk Mitigation

Executive Summary

In advanced pharmaceutical synthesis, 3-benzyloxy-1-butanol and its derivatives serve as critical building blocks, particularly in the development of asymmetric active pharmaceutical ingredients (APIs). The benzyl ether moiety acts as a robust protecting group for the secondary alcohol, allowing for complex functionalization at other sites (such as amine addition in Boc-protected derivatives).

However, generating an accurate, compliant Safety Data Sheet (SDS) for novel derivatives requires more than extrapolating data from the parent compound. According to the Globally Harmonized System (GHS) framework established by the UNECE[1], an SDS must accurately reflect the intrinsic hazards of a specific substance. Because commercial safety data for complex derivatives like (2S,3S)-2-(Boc-amino)-3-benzyloxy-1-butanol often list "No data available" for acute toxicity and LD50 values[2], the burden of toxicological profiling and hazard mitigation falls directly onto the process chemist. This whitepaper provides an authoritative, self-validating framework for evaluating these derivatives and populating the critical sections of a GHS-compliant SDS.

Physicochemical Profiling (SDS Section 9)

The physical and chemical properties of a compound dictate its handling requirements, environmental fate, and flammability risks. In 3-benzyloxy-1-butanol derivatives, the physicochemical profile is a direct consequence of the balance between the lipophilic benzyl group and the polar hydroxyl/amine groups.

Causality in Physical Properties: The bulky benzyl group significantly increases the molecular weight and lipophilicity of the molecule, which generally elevates the boiling point and flash point, reducing acute inhalation and fire hazards at room temperature. However, the introduction of a Boc-amino group introduces thermal lability; the molecule will often decompose before boiling due to the thermal cleavage of the Boc group, a critical factor that must be documented in SDS Section 10 (Stability and Reactivity).

Table 1: Representative Physicochemical Data of 3-Benzyloxy-1-Butanol Derivatives

| Property | 3-Benzyloxy-1-Butanol (Base) | (2S,3S)-2-(Boc-amino)-3-benzyloxy-1-butanol | Causality / Structural Influence |

| Molecular Weight | 180.25 g/mol | 295.38 g/mol | Addition of the bulky Boc-amino group increases mass and steric hindrance. |

| Physical State | Colorless Liquid | Viscous Liquid / Low-Melting Solid | Increased hydrogen bonding from the amino group raises the melting point. |

| Boiling Point | ~260°C (predicted) | Not determined (decomposes) | High molecular weight and thermal lability of the Boc group prevent atmospheric distillation. |

| Flash Point | >110°C | >110°C | The stable benzyl ether moiety maintains a relatively high flash point, reducing acute fire risk. |

| Solubility | Soluble in organic solvents | Highly soluble in DCM, EtOAc | The lipophilic benzyl and Boc groups dominate, rendering the molecule hydrophobic. |

Toxicological Evaluation Workflow (SDS Section 11)

A standard GHS SDS comprises 16 sections, but for R&D intermediates, Section 11 (Toxicological Information) demands the most rigorous empirical validation[3]. Because literature data is often absent[2], we must deploy a self-validating in vitro workflow to rule out cytotoxicity and mutagenicity before scaling up synthesis.

Protocol 1: Self-Validating In Vitro Cytotoxicity Assay (MTT)

This protocol is designed to evaluate the acute cellular toxicity of novel 3-benzyloxy-1-butanol derivatives.

-

Step 1: Cell Line Selection & Seeding: Seed HepG2 (human liver cancer) cells in a 96-well plate at

cells/well.-

Causality: HepG2 cells retain xenobiotic metabolism capabilities. This is critical because hepatic enzymes can cleave the benzyl ether, potentially releasing toxic metabolites that would be missed by non-metabolizing cell lines.

-

-

Step 2: Compound Preparation & Dosing: Dissolve the derivative in DMSO and dilute in culture media (final DMSO concentration

). Dose cells across a logarithmic concentration gradient (0.1 µM to 100 µM). Include a vehicle control (0.1% DMSO) and a positive control (10 µM Doxorubicin). -

Step 3: Incubation: Incubate for 48 hours at 37°C in a 5%

atmosphere. -

Step 4: Viability Measurement: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells reduce MTT to purple formazan crystals. Solubilize the crystals and measure absorbance at 570 nm.

-

Causality: This directly correlates mitochondrial metabolic activity with cell viability, providing a quantitative IC50 value for SDS Section 11.

-

-

Step 5: System Validation: The assay is only deemed valid if the vehicle control shows

viability relative to untreated cells, and the positive control shows

Figure 1: Self-validating toxicological screening workflow for novel pharmaceutical intermediates.

Chemical Reactivity and Deprotection Hazards (SDS Sections 7, 8, 10)

While the intact 3-benzyloxy-1-butanol derivative is relatively stable, its intended chemical use—deprotection via hydrogenolysis to yield the free alcohol—introduces severe reactivity hazards that must be documented in SDS Section 10 (Stability and Reactivity) and mitigated via Section 8 (Exposure Controls/Personal Protection)[3].

Causality of the Hazard: The cleavage of the benzyl ether requires hydrogen gas (

Protocol 2: Safe Hydrogenolysis (Deprotection) Workflow

This protocol establishes a self-validating, closed-loop system to safely execute the deprotection phase, forming the basis for the handling guidelines in SDS Section 7.

-

Step 1: Reactor Inerting: Seal the reaction vessel and purge with Nitrogen (

) or Argon three times, pulling a vacuum between each purge.-

Causality: Removing ambient oxygen is non-negotiable. It prevents the spontaneous ignition of the pyrophoric Pd/C catalyst when it contacts the alcohol solvent.

-

-

Step 2: Reagent Loading: Add the 3-benzyloxy-1-butanol derivative dissolved in ethanol. Introduce the Pd/C catalyst (typically 10% w/w) as an aqueous slurry.

-

Causality: Slurrying the catalyst in water neutralizes its pyrophoric nature during the physical transfer into the reactor.

-

-

Step 3: Hydrogenation: Replace the inert atmosphere with

gas at 1-3 atm. Stir vigorously. -

Step 4: Self-Validating Reaction Monitoring: Monitor the pressure drop in the

reservoir. The reaction is complete when -

Step 5: Quenching and Filtration: Purge the reactor with

to remove residual-

Causality: The spent Pd/C catalyst is extremely dangerous and can ignite upon drying in air. The Celite pad keeps it wetted and safe for subsequent disposal.

-

Figure 2: Hydrogenolysis deprotection pathway illustrating chemical hazards and SDS control mapping.

Environmental Impact and Disposal (SDS Sections 12 & 13)

Disposal of 3-benzyloxy-1-butanol derivatives must comply with local environmental regulations. Because these compounds are halogen-free, they are generally suitable for high-temperature incineration. However, waste streams from the deprotection step (containing spent Pd/C and toluene) must be segregated. The spent catalyst must be kept submerged in water and sent to a specialized facility for precious metal recovery, while the toluene-rich filtrate must be handled as hazardous flammable waste.

References

- Safety Data Sheet: (2S,3S)-2-(Boc-amino)

- Source: ChemSafetyPro.

- ANNEX 4 GUIDANCE ON THE PREPARATION OF SAFETY DATA SHEETS (SDS)

Sources

Technical Guide: Sourcing & Synthesis of (3S)-3-(benzyloxy)butan-1-ol

This guide serves as a technical decision-making framework for researchers and process chemists evaluating the procurement versus synthesis of (3S)-3-(benzyloxy)butan-1-ol .

Part 1: Executive Summary & Compound Profile

(3S)-3-(benzyloxy)butan-1-ol is a critical chiral building block, often used in the synthesis of polyketides, pheromones, and complex pharmaceutical intermediates (e.g., carbapenems or statin side-chains). Unlike its achiral or racemic counterparts, the (3S)-enantiomer commands a significant market premium due to the difficulty of installing the benzyloxy group at the secondary alcohol without racemization or elimination.

Compound Identity[1][2][3][4][5][6]

-

IUPAC Name: (3S)-3-(phenylmethoxy)butan-1-ol

-

CAS Number: 52657-84-8 (Generic/Racemic); Specific (S)-enantiomer often custom-coded.

-

Molecular Formula: C₁₁H₁₆O₂

-

Key Feature: Chiral center at C3; Primary alcohol at C1 available for further functionalization (oxidation to aldehyde, conversion to leaving group).

Part 2: Market Analysis & Price Comparison

Direct sourcing of high-purity (>98% ee) (3S)-3-(benzyloxy)butan-1-ol is often restricted to custom synthesis houses or high-tier catalog suppliers (e.g., Sigma-Aldrich, TCI, Enamine). The following table contrasts the "Buy" cost against the "Make" cost derived from commodity precursors.

Table 1: Comparative Cost Analysis (Estimated Market Rates)

| Sourcing Method | Product/Precursor | Purity | Est. Cost (USD) | Lead Time |

| Direct Buy | (3S)-3-(benzyloxy)butan-1-ol | 97%, >98% ee | $350 - $600 / 5g | 2-6 Weeks |

| Commodity Proxy | 3-Benzyloxy-1-propanol (Achiral) | 97% | $65 / 5g | Immediate |

| In-House Synthesis | (S)-Methyl 3-hydroxybutyrate | >99% ee | $1.50 / g | <1 Week |

| In-House Synthesis | Benzyl Bromide / Reagents | 98% | Negligible | Immediate |

| Total "Make" Cost | Final Product (Yield Adjusted) | >98% ee | ~$15 - $25 / g | 3 Days |

Market Insight: The markup on the specific chiral ether is approximately 20x-30x the cost of raw materials. For requirements exceeding 10g, in-house synthesis via the Roche Ester route is the only economically viable strategy for academic or pre-clinical labs.

Part 3: Technical Cost Drivers & Synthesis Integrity

The high price of the commercial product stems from two chemical challenges:

-

Regioselectivity: Differentiating the primary and secondary oxygens if starting from a diol.

-

Racemization Risk: Under strong basic conditions (NaH/BnBr), the

-position to the ester (in the precursor) or the activated secondary alcohol is prone to elimination or racemization.

The "Self-Validating" Synthesis Protocol

To bypass the high commercial cost, we recommend the Acid-Catalyzed Benzylation / Reduction Sequence . This route preserves optical purity better than Williamson ether synthesis.

Workflow Diagram

The following directed graph illustrates the optimal synthesis pathway compared to the risky "Direct Alkylation" route.

Figure 1: Optimal synthesis pathway minimizing racemization risk using acid-catalyzed benzylation.

Detailed Protocol (The "Make" Strategy)

Step 1: Benzyl Protection (Acid-Catalyzed)

-

Rationale: Using Benzyl 2,2,2-trichloroacetimidate under acidic conditions (TfOH) avoids the basic conditions that cause retro-aldol or elimination of the

-hydroxy ester. -

Procedure:

-

Dissolve (S)-Methyl 3-hydroxybutyrate (1.0 eq) in anhydrous cyclohexane/DCM (2:1).

-

Add Benzyl 2,2,2-trichloroacetimidate (1.2 eq).

-

Add catalytic Triflic Acid (TfOH) (0.05 eq) at 0°C.

-

Stir 12h. Filter off trichloroacetamide byproduct.

-

Checkpoint: ¹H NMR should show disappearance of the CH-OH signal (~4.2 ppm) and appearance of benzylic protons (~4.5 ppm, AB system).

-

Step 2: Reduction to Alcohol

-

Rationale: Lithium Aluminum Hydride (LiAlH₄) provides quantitative reduction of the ester to the primary alcohol without affecting the benzyl ether.

-

Procedure:

-

Suspend LiAlH₄ (1.5 eq) in anhydrous THF at 0°C.

-

Add the crude benzyl ester dropwise.

-

Quench via Fieser workup (Water, 15% NaOH, Water).

-

Purification: Flash chromatography (Hexane/EtOAc).

-

Part 4: Quality Control & Validation

To ensure the "Make" product meets the "Buy" standards, you must validate the following parameters.

Enantiomeric Excess (ee%) Determination

Do not assume chirality is preserved. Validate using Chiral HPLC.

-

Column: Daicel Chiralcel OD-H or AD-H.

-

Mobile Phase: Hexane : Isopropanol (90:10 to 98:2).

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV @ 254 nm (Benzyl chromophore).

-

Expectation: Two peaks if racemic; single peak (>98% area) if successful.

NMR Spectroscopic Data

Use these shifts to confirm the structure of (3S)-3-(benzyloxy)butan-1-ol (in CDCl₃):

-

δ 7.35 (m, 5H): Aromatic protons (Benzyl).

-

δ 4.63 & 4.48 (d, J=11.5 Hz, 2H): Benzylic CH₂ (AB quartet, characteristic of chiral center proximity).

-

δ 3.75 (m, 1H): C3-H (methine ether).

-

δ 3.65 (m, 2H): C1-H₂ (primary alcohol).

-

δ 1.80 (m, 2H): C2-H₂ (methylene bridge).

-

δ 1.22 (d, 3H): C4-H₃ (methyl group).

Part 5: Procurement Decision Matrix

Use this logic flow to finalize your sourcing strategy.

Figure 2: Decision matrix for sourcing based on scale and budget.

References

-

Sigma-Aldrich. Product Specification: 3-(Benzyloxy)-1-propanol (Analog Pricing). Retrieved from

-

PubChem. Compound Summary: 3-(benzyloxy)butan-1-ol (CAS 52657-84-8). Retrieved from

-

Organic Syntheses. Preparation of Methyl (R)-(-)-3-hydroxybutyrate (Roche Ester). Org.[3][4] Synth. 1993, 72, 161. Retrieved from

-

Thermo Fisher Scientific. 3-Benzyloxy-1-propanol Pricing. Retrieved from

-

ChemicalBook. Synthesis Routes for Benzyloxy Alcohols. Retrieved from

Sources

Technical Guide: Synthesis & Application of Chiral 3-Benzyloxy Alcohol Intermediates

The following technical guide details the synthesis, application, and strategic value of Chiral 3-Benzyloxy Alcohol Intermediates . This document is structured for high-level R&D professionals, focusing on the 1,3-oxygenated motif —a cornerstone in the synthesis of polyketides, statins, and complex macrolides.

Executive Summary

Chiral 3-benzyloxy alcohols (specifically 3-benzyloxy-2-methylpropan-1-ol and 4-benzyloxybutan-2-ol derivatives) represent a privileged structural class in pharmaceutical chemistry. Their value lies in the 1,3-distance between oxygen functionalities, a motif ubiquitous in natural products and competitive inhibitors (e.g., statins, antibiotics).

This guide moves beyond basic synthesis, analyzing the causality behind method selection—comparing the robustness of Chiral Pool derivatization against the atom economy of Asymmetric Catalysis . It provides self-validating protocols for generating these synthons with

Structural Significance & Retrosynthesis

The "3-benzyloxy alcohol" motif serves as a masked 1,3-diol. The benzyl ether provides robust protection against acidic and basic conditions, while the free alcohol allows for selective oxidation, activation (mesylation/tosylation), or chain extension.

The "Roche Ester" Fragment

The most commercially relevant intermediate in this class is (R)-3-(benzyloxy)-2-methylpropan-1-ol , derived from the Roche Ester. It fixes two critical parameters:

-

Absolute Stereochemistry: Defined by the starting material.

-

Carbon Skeleton: A branched isobutyryl backbone essential for polyketide assembly.

Visualization: Retrosynthetic Logic

The following diagram illustrates how this intermediate maps to complex API architectures.

Caption: Retrosynthetic analysis showing the dual access to the 3-benzyloxy motif via Chiral Pool (Route A) and Asymmetric Catalysis (Route B).

Methodology A: The Chiral Pool Approach (Roche Ester)

This route is the industry standard for (R)-3-(benzyloxy)-2-methylpropan-1-ol due to its reliability. The chirality is intrinsic, eliminating the need for complex catalyst screening.

Mechanistic Insight

The transformation involves two distinct stages:[1][2][3]

-

Protection: Benzylation of the primary hydroxyl group.

-

Reduction: Conversion of the ester to the alcohol. Critical Decision: Benzylation is performed before reduction to prevent the formation of a hydrophilic diol, which is difficult to extract and purify. The ester group acts as a temporary protecting group for the second alcohol position.

Validated Protocol

Target: (R)-3-(benzyloxy)-2-methylpropan-1-ol Scale: 100 mmol

Step 1: Benzylation (Williamson Ether Synthesis)

-

Setup: Flame-dry a 500 mL 3-neck flask. Charge with NaH (60% dispersion, 4.8 g, 120 mmol) and wash with dry hexanes (

mL) to remove mineral oil. Suspend in anhydrous DMF (150 mL) under -

Addition: Cool to

C. Add Methyl (R)-3-hydroxy-2-methylpropanoate (Roche Ester) (11.8 g, 100 mmol) dropwise over 30 min. Observation: Vigorous -

Alkylation: Add Benzyl bromide (12.0 mL, 101 mmol) dropwise. Warm to RT and stir for 4 h.

-

Workup: Quench with sat.

. Extract with -

Validation: TLC (Hex/EtOAc 4:1) shows disappearance of polar starting material (

) and appearance of product (

Step 2: Reductive Cleavage

-

Reaction: Dissolve the crude benzyl ether ester in anhydrous THF (200 mL). Cool to

C. -

Reduction: Add

(2.4 M in THF, 45 mL, 108 mmol) dropwise. Caution: Exothermic. -

Fieser Quench: Dilute with

. Add -

Filtration: Filter through Celite. Concentrate filtrate.[4][5]

-

Purification: Distillation or Flash Chromatography (Hex/EtOAc 3:1).

Yield: 85-92% over 2 steps. ee: >99% (Retained from starting material).[5][6][7]

Methodology B: Asymmetric Transfer Hydrogenation (ATH)

For linear chains (e.g., 4-(benzyloxy)butan-2-ol ), the Roche ester is not applicable. Here, Noyori Asymmetric Transfer Hydrogenation is the superior method, converting prochiral

Mechanistic Insight

The reaction utilizes a Ruthenium-arene complex with a chiral diamine ligand (e.g., TsDPEN).[8] The mechanism involves a metal-ligand bifunctional catalysis where the Ru center activates the hydride source (formate/isopropanol) and the ligand's -NH proton activates the ketone carbonyl. This "outer-sphere" mechanism ensures high enantioselectivity.

Visualization: Catalytic Cycle

Caption: Noyori ATH cycle. The Ru-H species delivers hydride to the Si- or Re-face of the ketone, dictated by the chiral diamine ligand.

Validated Protocol

Substrate: 4-(benzyloxy)butan-2-one Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 mol%)

-

Preparation: In a glovebox or under Argon, dissolve the ketone (10 mmol) in a 5:2 mixture of Formic Acid/Triethylamine (TEAF) azeotrope (10 mL).

-

Initiation: Add the Ru-catalyst (32 mg, 0.05 mmol).

-

Reaction: Stir at

C for 24 h. Monitor by GC/HPLC. -

Workup: Dilute with water, extract with DCM. Wash with sat.

to remove residual formic acid. -

Purification: Silica gel chromatography.

Yield: >95% ee: 95-98% (Dependent on ligand purity).

Quantitative Data Summary

The following table compares the two primary routes for distinct structural targets.

| Metric | Chiral Pool (Roche Ester) | Asymmetric Catalysis (ATH) |

| Target Structure | Branched (2-methyl-3-benzyloxy) | Linear (4-benzyloxy-2-ol) |

| Starting Material Cost | Moderate (Roche Ester | Low (Acetone/Benzyl chloride) |

| Scalability | High (No exotic catalysts) | High (Low catalyst loading) |

| Enantiomeric Excess | >99% (Fixed) | 90-98% (Tunable) |

| Atom Economy | Lower (Stoichiometric reagents) | Excellent (Catalytic) |

| Key Risk | Racemization during alkylation (rare) | Catalyst poisoning (S/N impurities) |

References

-

BenchChem. A Comparative Guide to the Synthesis of (R)-3-Methoxy-2-methylpropan-1-ol. (Protocol for Roche Ester alkylation and reduction).

-

Wills, M. A New Class of Asymmetric Ketone Hydrogenation Catalysts. (Mechanistic details on Ru-catalyzed transfer hydrogenation).

-

MDPI. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (Enzymatic alternatives for beta-hydroxy esters).

-

Royal Society of Chemistry. Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones. (Ligand effects on ee%).[6][8]

-

Organic Syntheses. Synthesis of 3-benzyloxy-2-methyl propanoate. (Detailed experimental procedure for similar benzyl-protected intermediates).

Sources

- 1. Benzyl Glycidyl Ether: Synthesis Method and Bioresolution_Chemicalbook [chemicalbook.com]

- 2. Unspecific Peroxygenases for the Enzymatic Removal of Alkyl Protecting Groups in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cpsm.kpi.ua [cpsm.kpi.ua]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT02411J [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the Regioselective Synthesis of (3S)-3-(benzyloxy)butan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of (3S)-3-(benzyloxy)butan-1-ol

(3S)-3-(benzyloxy)butan-1-ol is a valuable chiral building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products. Its bifunctional nature, possessing a protected secondary alcohol and a free primary alcohol, allows for sequential chemical transformations, making it a key intermediate in multi-step synthetic pathways. The strategic protection of the secondary hydroxyl group of (S)-1,3-butanediol as a benzyl ether is a critical transformation that enables the selective functionalization of the primary hydroxyl group in subsequent steps.

This application note provides a comprehensive guide to the regioselective synthesis of (3S)-3-(benzyloxy)butan-1-ol from commercially available (S)-1,3-butanediol. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-proven protocol, and address common challenges and troubleshooting strategies.

Reaction Principle: A Tale of Steric Hindrance and Nucleophilicity

The synthesis of (3S)-3-(benzyloxy)butan-1-ol from (S)-1,3-butanediol is achieved through a regioselective O-benzylation, a classic example of the Williamson ether synthesis.[1][2] The reaction proceeds in two key steps:

-

Deprotonation: A strong base, typically sodium hydride (NaH), is used to deprotonate one of the hydroxyl groups of (S)-1,3-butanediol, forming a more nucleophilic alkoxide.

-

Nucleophilic Substitution (SN2): The resulting alkoxide then acts as a nucleophile, attacking the electrophilic carbon of benzyl bromide in a bimolecular nucleophilic substitution (SN2) reaction to form the benzyl ether.

The regioselectivity of this reaction, favoring the protection of the secondary alcohol over the primary alcohol, is primarily governed by steric factors.[3] While the primary hydroxyl group is generally less sterically hindered and therefore more accessible, the deprotonation step with a bulky base like sodium hydride can preferentially occur at the more sterically accessible primary alcohol. However, the subsequent SN2 reaction with the even bulkier benzyl bromide is more sensitive to steric hindrance around the nucleophilic oxygen. The transition state for the attack of the secondary alkoxide on benzyl bromide is less sterically congested than the transition state involving the primary alkoxide, which would require the bulky benzyl group to approach the more sterically encumbered end of the butanediol backbone. This subtle interplay of sterics in both the deprotonation and substitution steps ultimately favors the formation of the 3-O-benzylated product.

The choice of a polar aprotic solvent, such as N,N-dimethylformamide (DMF), is crucial for the success of this SN2 reaction. DMF effectively solvates the sodium cation, leaving the alkoxide anion relatively "naked" and highly nucleophilic, thus accelerating the rate of the substitution reaction.[4]

Visualizing the Synthetic Workflow

Caption: A generalized workflow for the synthesis of (3S)-3-(benzyloxy)butan-1-ol.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent | Formula | M.W. ( g/mol ) | Quantity | Moles | Equivalents |

| (S)-1,3-Butanediol | C₄H₁₀O₂ | 90.12 | 5.00 g | 55.5 mmol | 1.0 |

| Sodium Hydride (60% in mineral oil) | NaH | 24.00 | 2.44 g | 61.1 mmol | 1.1 |

| Benzyl Bromide | C₇H₇Br | 171.04 | 7.0 mL | 58.3 mmol | 1.05 |

| Anhydrous N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 100 mL | - | - |

| Isopropanol | C₃H₈O | 60.10 | ~10 mL | - | - |

| Deionized Water | H₂O | 18.02 | As needed | - | - |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | - | - |

| Saturated Sodium Chloride Solution (Brine) | NaCl | 58.44 | As needed | - | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | - |

| Silica Gel (for column chromatography) | SiO₂ | 60.08 | As needed | - | - |

Procedure:

-

Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a septum, add sodium hydride (2.44 g, 61.1 mmol, 1.1 equiv).

-

Solvent Addition: Under a positive pressure of nitrogen, add anhydrous DMF (100 mL) via cannula.

-

Cooling: Cool the suspension to 0 °C using an ice-water bath.

-

Substrate Addition: Slowly add (S)-1,3-butanediol (5.00 g, 55.5 mmol, 1.0 equiv) dropwise to the stirred suspension over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. Hydrogen gas evolution will be observed.

-

Alkoxide Formation: Stir the mixture at 0 °C for 30 minutes after the addition is complete.

-

Benzyl Bromide Addition: Add benzyl bromide (7.0 mL, 58.3 mmol, 1.05 equiv) dropwise to the reaction mixture at 0 °C over 15-20 minutes.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes. The starting material (diol) will have a low Rf value, while the product will have a higher Rf. The reaction is complete when the starting diol spot is no longer visible.

-

Quenching: Carefully quench the reaction by cooling the flask to 0 °C and slowly adding isopropanol (~10 mL) dropwise to destroy any unreacted sodium hydride.[5] Then, slowly add deionized water (~50 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL). To facilitate the removal of DMF, wash the combined organic layers with water (3 x 50 mL) and then with brine (1 x 50 mL).[3][6]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a pale yellow oil.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of 10% to 40% ethyl acetate in hexanes to separate the desired mono-benzylated product from the di-benzylated byproduct and any remaining starting material.

Characterization of (3S)-3-(benzyloxy)butan-1-ol

The purified product should be characterized by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

| Technique | Expected Results |

| 1H NMR (400 MHz, CDCl3) | δ 7.40-7.28 (m, 5H, Ar-H), 4.65 (d, J = 11.6 Hz, 1H, O-CHaHb-Ph), 4.45 (d, J = 11.6 Hz, 1H, O-CHaHb-Ph), 3.90-3.80 (m, 1H, CH-OBn), 3.80-3.70 (m, 2H, CH₂-OH), 2.50 (br s, 1H, OH), 1.85-1.70 (m, 2H, CH₂-CH₂OH), 1.25 (d, J = 6.2 Hz, 3H, CH₃) |

| 13C NMR (101 MHz, CDCl3) | δ 138.5, 128.6, 127.9, 127.7, 76.5, 70.8, 61.0, 39.2, 19.8 |

| Mass Spectrometry (ESI+) | m/z 203.13 [M+Na]+ |

Troubleshooting and Field-Proven Insights

-

Low Yield:

-

Incomplete Deprotonation: Ensure the sodium hydride is fresh and properly handled under an inert atmosphere to maintain its reactivity.

-

Wet Reagents/Solvent: The presence of water will quench the sodium hydride. Use anhydrous DMF and ensure all glassware is thoroughly dried.

-

-

Formation of Di-benzylated Byproduct:

-

Stoichiometry: Carefully control the stoichiometry of benzyl bromide. Using a slight excess can lead to the formation of the di-benzylated product. A 1:1 to 1:1.05 ratio of diol to benzyl bromide is recommended.[7]

-

Slow Addition: Add the benzyl bromide slowly at 0 °C to maintain control over the reaction.

-

-

Impurity from DMF:

-

It has been reported that under these reaction conditions, an impurity can form from the reaction of benzyl bromide and DMF, which can be difficult to remove.[8] A thorough aqueous workup, including multiple water washes, is crucial. If the impurity persists, an acidic wash (e.g., dilute HCl) during the workup can be beneficial.[8]

-

-

Difficult Purification:

-

The polarity of the mono- and di-benzylated products can be similar. Careful column chromatography with a shallow solvent gradient is necessary for good separation.

-

Safety Precautions

-

Sodium Hydride (NaH): Sodium hydride is a highly flammable solid and reacts violently with water to produce hydrogen gas, which can ignite.[9] It is also corrosive and can cause severe skin and eye irritation. Handle NaH in a fume hood under an inert atmosphere (nitrogen or argon). Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[5]

-

Benzyl Bromide: Benzyl bromide is a lachrymator and is corrosive. It can cause severe irritation to the eyes, skin, and respiratory tract.[7] Handle benzyl bromide in a well-ventilated fume hood and wear appropriate PPE.

-

Quenching: The quenching of unreacted sodium hydride is highly exothermic and produces flammable hydrogen gas. Perform the quench slowly in an ice bath and in a fume hood.

Mechanism of Regioselective Benzylation

Caption: Proposed mechanism for the regioselective benzylation of (S)-1,3-butanediol.

Conclusion

The regioselective benzylation of (S)-1,3-butanediol is a robust and reliable method for the synthesis of the valuable chiral building block, (3S)-3-(benzyloxy)butan-1-ol. By carefully controlling the stoichiometry and reaction conditions, and by understanding the principles of steric hindrance that govern the regioselectivity, researchers can achieve high yields of the desired product. The detailed protocol and troubleshooting guide provided in this application note will serve as a valuable resource for scientists and professionals in drug development and organic synthesis.

References

-

University of California Center for Laboratory Safety. (2012, December 14). Sodium Hydride - Standard Operating Procedure. [Link]

- BenchChem. (2025). A Head-to-Head Battle of Protecting Groups: Benzyl Ether vs. Trityl Ether for Selective Alcohol Protection.

-

ResearchGate. (2015, August 26). How to remove DMF completely after completion of reaction (DMF used as solvent in reaction)?. [Link]

- ChemScience. (2024, January 15). Safety Data Sheet: Sodium hydride, 55 - 60% suspension in mineral oil.

- Sarpong Group, University of California, Berkeley. (2016, November 22).

- Research and Reviews. (2021, October 25). A Report on Reagents and its Quenching Methods.

- Google Patents. (2015).

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0292338). [Link]

-

YouTube. (2025, July 16). Lab Tested DMF Removal Techniques from the Reaction Mixture!. [Link]

- ResearchGate. (2026, March 3).

- BenchChem. (2025).

- Sigma-Aldrich. (2013, March 19).

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. [Link]

- National Renewable Energy Laboratory. (n.d.).

-

ChemTalk. (2022, October 23). Williamson Ether Synthesis. [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of o-benzyl benzamides via NaH-mediated aryne insertion into N-sulfonylacetimidates. [Link]

-

Chemistry LibreTexts. (2015, July 14). 9.6: Williamson Ether Synthesis. [Link]

-

MDPI. (2023, November 4). Separation of Ternary System 1,2-Ethanediol + 1,3-Propanediol + 1,4-Butanediol by Liquid-Only Transfer Dividing Wall Column. [Link]

-

Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. [Link]

-

Research Repository UCD. (2016, October 25). Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations. [Link]

-

Organic Syntheses. (n.d.). PREPARATION OF ENANTIOMERICALLY PURE α-N,N-DIBENZYLAMINO ALDEHYDES. [Link]

- Google Patents. (n.d.).

-

Scientific Research Journals. (2022, May 21). Structural Prediction of Bioactive Compound Elucidated Through 1H and 13C NMR Based Metabolomics from Physalis Minima. [Link]

-

Organic Chemistry Portal. (n.d.). New Method for the Benzylation of Hindered Sugar Hydroxyls. [Link]

- Google Patents. (n.d.).

-

MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution. [Link]

- ResearchGate. (n.d.).

-

Doc Brown's Chemistry. (2026, March 3). C-13 nmr spectrum of butan-1-ol analysis of chemical shifts ppm interpretation of C-13 .... [Link]

- PMC. (n.d.). CEC separation of peptides using poly(hexyl acrylate-co-1,4-butanediol diacrylate-co-[2-(acryloyloxy)ethyl]trimethyl ammonium chloride) monolithic column.

-

NCBI Bookshelf. (2021, October 6). Benzylation of hydroxyl groups by Williamson reaction. [Link]

-

Scribd. (n.d.). Primary Alcohol (1-BUTANOL) : NMR and C13-Nmr. [Link]

-

PubChem. (n.d.). (2R)-1-(benzyloxy)but-3-en-2-ol. [Link]

-

PeerJ. (n.d.). 1 NMR spectra and HPLC chromatograms. [Link]

-

Chalmers Research. (2024, December 17). Site Selective Boron Directed Ortho Benzylation of N-Aryl Amides: Access to Structurally Diversified Dibenzoazepines. [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 5. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 9. rtong.people.ust.hk [rtong.people.ust.hk]

Application Note: Strategies for Regioselective Benzylation of Chiral 1,3-Diols

Executive Summary

The selective protection of hydroxyl groups in chiral 1,3-diols is a cornerstone challenge in the synthesis of polyketides, macrolides, and carbohydrates.[1] Traditional non-selective benzylation (e.g., NaH/BnBr) often results in statistical mixtures of mono- and di-benzylated products, requiring tedious chromatographic separation.

This guide details three distinct, high-fidelity protocols to achieve regiocontrol:

-

Tin-Mediated Alkylation: The robust, stoichiometric method for primary/equatorial selectivity.

-

Organoboron Catalysis: The modern, "green" method for mild, catalytic functionalization.[1]

-

Reductive Acetal Opening: A strategic workaround to access sterically hindered (secondary) benzyl ethers that are difficult to form via direct alkylation.

Strategic Overview & Decision Matrix

Before selecting a protocol, analyze the substrate's steric environment and the desired outcome.[1]

Figure 1: Decision matrix for selecting the appropriate benzylation protocol based on regiochemical targets.

Method A: Organostannane-Mediated Alkylation

Best For: Large-scale differentiation of primary vs. secondary hydroxyls, or equatorial vs. axial hydroxyls in carbohydrates.

Mechanism & Rationale

This method relies on the formation of a stannylene acetal (dibutylstannylene derivative) from the diol and dibutyltin oxide (

-

Causality: The stannylene acetal increases the nucleophilicity of the oxygen atoms. In non-polar solvents (Toluene/Benzene), these acetals exist as dimers.[1] The reaction with benzyl bromide occurs preferentially at the primary or equatorial oxygen due to steric accessibility within the dimer structure.

-

Critical Factor: The reaction is accelerated significantly by fluoride ions (CsF) or quaternary ammonium salts (TBAB), which coordinate to the tin, further activating the Sn-O bond.[1]

Protocol

Reagents:

-

Substrate (1.0 equiv)

-

Dibutyltin oxide (

, 1.05 equiv)[1] -

Benzyl bromide (BnBr, 1.1–1.5 equiv)[1]

-

Cesium Fluoride (CsF, 1.1 equiv) or Tetrabutylammonium bromide (TBAB, 1.0 equiv)[1]

-

Solvent: Toluene (anhydrous)[1]

Step-by-Step Workflow:

-

Acetal Formation (The Dehydration Step):

-

Suspend the diol (10 mmol) and

(10.5 mmol) in anhydrous Toluene (100 mL). -

Heat to reflux using a Dean-Stark apparatus .

-

Checkpoint: Continue reflux until the solution becomes clear and water collection ceases (typically 2–4 hours). This indicates complete formation of the stannylene acetal.

-

Note: Failure to remove water will shift the equilibrium back to the diol, destroying selectivity.[1]

-

-

Solvent Exchange (Optional but Recommended):

-

While toluene works, exchanging to a slightly more polar aprotic solvent like THF or DMF after acetal formation can accelerate the alkylation step, though toluene is preferred for maximum regiocontrol.[1] For this protocol, we remain in Toluene to maximize selectivity.

-

-

Alkylation:

-

Cool the mixture to room temperature.

-

Add CsF (11 mmol) or TBAB (10 mmol). Stir for 15 minutes.

-

Add Benzyl bromide (11–15 mmol) dropwise.

-

Heat to 60–80°C. Monitor via TLC/LC-MS.

-

-

Workup & Hydrolysis:

-

Once conversion is complete, cool to RT.[1]

-

Quench: Add Phosphate Buffer (pH 7) or dilute KF solution to hydrolyze the tin species.

-

Filter the resulting tin salts (often a white polymeric solid) through a pad of Celite.

-

Extract with EtOAc, dry over

, and concentrate.

-

Validation:

-

Expect >85% yield of the mono-benzylated product.[2]

-

Regioselectivity typically >95:5 favoring the primary/equatorial position.

Method B: Organoboron-Catalyzed Alkylation (Taylor Method)

Best For: Late-stage functionalization, acid/base sensitive substrates, and green chemistry compliance.

Mechanism & Rationale

Developed by the Taylor group, this method uses 2-aminoethyl diphenylborinate (or simple borinic acids) as a catalyst (5–10 mol%).[1]

-